molecular formula C17H25BrN2O B11787258 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

Cat. No.: B11787258
M. Wt: 353.3 g/mol
InChI Key: XOGJFWOAQFXMFP-MRXNPFEDSA-N
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Description

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyrrolidinyl butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core structure involves the reaction of the brominated benzoyl chloride with an amine, such as N-methylamine, under basic conditions.

    Side Chain Introduction: The pyrrolidinyl butanamide side chain is introduced through a nucleophilic substitution reaction, where the appropriate pyrrolidine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-methoxy-N-methylbenzamide
  • 4-bromo-N-(6-methylpyridin-2-yl)benzamide
  • 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Uniqueness

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

InChI

InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3/t16-/m1/s1

InChI Key

XOGJFWOAQFXMFP-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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